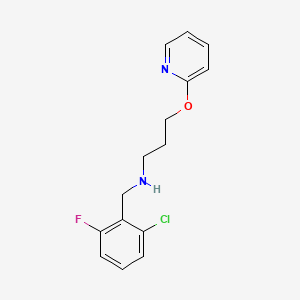![molecular formula C17H18N2O6 B12491019 1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12491019.png)
1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a deoxyribose sugar moiety linked to a pyrimidine base, making it a nucleoside analogue. Its unique structure allows it to interact with biological systems in specific ways, making it valuable in medicinal chemistry and biochemical research.
Métodos De Preparación
The synthesis of 1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps:
Starting Materials: The synthesis typically begins with a protected form of deoxyribose and a suitable pyrimidine derivative.
Protection and Activation: The hydroxyl groups of the deoxyribose are protected using silylating agents to prevent unwanted reactions. The pyrimidine base is activated using a suitable reagent to facilitate the coupling reaction.
Coupling Reaction: The protected deoxyribose is coupled with the activated pyrimidine base under anhydrous conditions, often using a Lewis acid catalyst.
Deprotection: The protecting groups are removed under mild acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbonyl group, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, resulting in the separation of the sugar and base components.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature.
Aplicaciones Científicas De Investigación
1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into DNA replication and repair mechanisms.
Industry: The compound is used in the development of diagnostic tools and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as DNA polymerases and reverse transcriptases, leading to the inhibition of nucleic acid elongation and replication. This disruption can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione can be compared with other nucleoside analogues:
2’-Deoxy-3’,5’-didehydro-3’,5’-dideoxythymidine: This compound is also a nucleoside analogue but lacks the phenylcarbonyl group, making it less effective in certain applications.
5-Fluoro-2’-deoxyuridine: This analogue contains a fluorine atom, which enhances its ability to inhibit thymidylate synthase, making it a potent anticancer agent.
2’-Deoxy-2’,2’-difluorocytidine: This compound has two fluorine atoms, increasing its stability and efficacy in antiviral therapies.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable tool in scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C17H18N2O6 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(13(9-20)24-14)25-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13-,14-/m1/s1 |
Clave InChI |
CZRPYTUJUAJMJJ-MGPQQGTHSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490938.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B12490960.png)
![1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol](/img/structure/B12490970.png)
![Ethyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490971.png)
![2,7-diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile](/img/structure/B12490972.png)
![4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12490977.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12490978.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12490981.png)
![3-hydroxy-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490982.png)

![5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12490992.png)
![3,7,7-trimethyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491000.png)
![(4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12491005.png)
![(4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B12491016.png)
